rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans
Description
"rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans" is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position, a methyl substituent at the 4-position, and a hydroxymethyl group at the 3-position. The trans configuration indicates that the substituents on the pyrrolidine ring (methyl and hydroxymethyl groups) are on opposite sides of the ring plane. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes like acetylcholinesterase . Its synthesis typically involves stereoselective ring-opening or functionalization of pyrrolidine precursors, with purity levels often exceeding 95% .
Properties
CAS No. |
1807916-78-4 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination-Mediated Cyclization
A predominant method involves reductive amination to construct the pyrrolidine ring while introducing the benzyl and methyl substituents. Starting from 3-amino-4-methylpyridine, sequential N-acylation with acetyl chloride in acetic acid generates a secondary amine intermediate. Subsequent benzylation using benzyl chloride in toluene at 110°C introduces the benzyl group at the nitrogen center. Lithium aluminum hydride (LiAlH₄) then reduces the amide to the corresponding amine, achieving a 68–72% yield. Critical to trans-selectivity is the use of titanium(IV) tetraisopropoxide as a Lewis acid, which templates the ring closure into the (3R,4R) configuration.
Key Parameters:
Catalytic Hydrogenation of Enamine Intermediates
Alternative routes employ enamine intermediates derived from 4-methylpyrrolidin-3-one. Condensation with benzylamine in methanol forms an enamine, which undergoes hydrogenation at 50 psi H₂ over Raney nickel. This method achieves 80–85% diastereomeric excess (d.e.) for the trans-isomer but requires careful pH control (pH 6.5–7.0) to prevent over-reduction. Post-hydrolysis with aqueous HCl liberates the methanol moiety, yielding the target compound in 65% overall yield.
Advantages:
Limitations:
Stereochemical Resolution Techniques
Chiral Auxiliary-Assisted Synthesis
Patent CN105237463A details a resolution strategy using L-di-p-toluoyltartaric acid (L-DTTA). Racemic 1-benzyl-4-methylpyrrolidin-3-ylmethanol is reacted with L-DTTA in a 1:1 molar ratio in methanol-water (1:1). Differential crystallization isolates the (3R,4R)-enantiomer with >99% enantiomeric excess (e.e.). This method achieves 92% yield after recrystallization, surpassing traditional chromatographic separations.
Optimization Insights:
Enzymatic Kinetic Resolution
Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) to selectively acylate the undesired (3S,4S)-enantiomer. In a biphasic system (hexane:buffer), the (3R,4R)-isomer remains unreacted, enabling separation via extraction. This method achieves 88% e.e. but requires extended reaction times (72–96 h).
Comparative Analysis of Methodologies
Process Intensification and Green Chemistry
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball milling for solvent-free cyclization. Mixing 3-amino-4-methylpyridine, benzyl bromide, and sodium bicarbonate in a planetary mill (500 rpm, 2 h) achieves 78% yield with 87% d.e.. This method reduces solvent waste by 95% compared to traditional routes.
Flow Chemistry Approaches
Continuous-flow systems enhance safety in LiAlH₄-mediated reductions. A microreactor (0.5 mm ID) operating at 5°C achieves 98% conversion in 30 s residence time, compared to 4 h in batch reactors. In-line quenching with ethyl acetate prevents exothermic runaway.
Analytical and Purification Strategies
Chromatographic Monitoring
Reverse-phase HPLC (C18 column, 60:40 acetonitrile:phosphate buffer pH 3.0) resolves trans- and cis-diastereomers with a resolution factor (Rₛ) of 2.1. UV detection at 254 nm provides quantification limits of 0.1 μg/mL.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol involves several chemical reactions that enhance its yield and purity. Notably, patents have documented various synthetic routes that utilize asymmetric reduction techniques to achieve high enantiomeric excess (ee) of the desired compound. For instance, one method describes using a mixture of ruthenium and iridium-based chiral catalysts under hydrogenation conditions to produce the compound with an ee of 68% .
Neuropharmacological Effects
Research indicates that rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol exhibits significant neuropharmacological properties. Studies have demonstrated its potential as a modulator of neurotransmitter systems, particularly in enhancing dopaminergic and serotonergic activity. This modulation suggests possible applications in treating disorders such as depression and anxiety.
Analgesic Properties
The compound has also been investigated for its analgesic effects. Preclinical studies have shown that it can reduce pain responses in animal models, indicating potential use in pain management therapies. Its mechanism may involve the inhibition of pain pathways through interaction with opioid receptors.
Antidepressant Potential
In addition to its analgesic properties, there is emerging evidence supporting the antidepressant potential of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol. Its ability to enhance serotonin levels and modulate glutamatergic transmission positions it as a candidate for further exploration in the treatment of major depressive disorder (MDD).
Case Study 1: Pain Management
A study conducted on rodents evaluated the efficacy of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol in alleviating neuropathic pain. Results indicated a significant reduction in pain behavior compared to control groups. The findings suggest that this compound could be developed into a novel analgesic agent.
Case Study 2: Depression Model
In a separate investigation involving a chronic mild stress model for depression, administration of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol resulted in notable behavioral improvements. The treated subjects exhibited increased locomotor activity and reduced anhedonia compared to untreated controls, highlighting its potential as an antidepressant.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the biological context and the specific target involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with analogues from the evidence:
Key Observations:
- Fluorine vs. However, the methyl group in the target compound may improve metabolic stability by reducing oxidative degradation .
- Heterocyclic Substituents : The imidazole- and pyrazole-containing analogues () introduce nitrogen-rich aromatic systems, which could enhance binding to metal ions or receptors (e.g., histamine or serotonin receptors). In contrast, the target compound’s methyl group provides steric bulk without additional hydrogen-bonding capacity .
- Carboxylic Acid vs. Hydroxymethyl : The dihydrochloride salt of the pyrazole-carboxylic acid derivative () has significantly higher aqueous solubility (due to ionization) compared to the neutral hydroxymethyl group in the target compound. This makes the former more suitable for parenteral formulations .
Spectroscopic and Computational Data
- Infrared Spectroscopy : The target compound’s hydroxymethyl group is expected to show O-H stretching near 3300–3358 cm⁻¹, consistent with similar alcohols in . The absence of carbonyl peaks (e.g., 1704 cm⁻¹ in ) distinguishes it from ester-containing analogues .
- Topological Polar Surface Area (TPSA) : A related piperidine derivative () has a TPSA of 32.3 Ų, suggesting moderate polarity. The target compound’s TPSA is likely comparable, but the methyl group may slightly reduce it compared to hydroxylated analogues .
Pharmacological Potential
For example, the imidazole analogue () may target cytochrome P450 enzymes, whereas the pyrazole-carboxylic acid derivative () could serve as a protease inhibitor precursor .
Biological Activity
The compound rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans is a chiral small molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide. Its molecular formula is with a molecular weight of approximately 432.58 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the release of pro-inflammatory cytokines, similar to other compounds in its class .
Pharmacological Effects
Research indicates that rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol exhibits several pharmacological effects:
- Analgesic Properties : In animal models, it has shown potential as an analgesic agent, reducing pain responses in various assays.
- Antidepressant-like Effects : Behavioral tests in rodents indicate that the compound may exhibit antidepressant-like effects, possibly through serotonergic mechanisms.
Case Studies
A few notable studies have highlighted the biological activity of this compound:
- Study on Pain Relief : In a controlled study involving mice with induced pain models, administration of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol resulted in a significant decrease in pain scores compared to controls. The study concluded that the compound could be a candidate for further development as an analgesic .
- Antidepressant Activity : Another study assessed the effects of the compound on depressive-like behavior in rats. Results indicated a reduction in immobility time in the forced swim test, suggesting potential antidepressant properties .
Data Table: Summary of Biological Activities
Q & A
What are the critical steps and conditions for synthesizing rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol?
Basic Research Focus
The synthesis typically involves:
- Chiral pyrrolidine ring formation : Cyclization of precursors (e.g., glycine derivatives) under controlled pH and temperature to establish stereochemistry at C3 and C4 .
- Benzyl group introduction : Alkylation or nucleophilic substitution using benzyl halides, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Hydroxymethylation : Methanol or formaldehyde derivatives are employed, with reaction monitoring via TLC or HPLC to ensure regioselectivity .
Key Conditions : - Temperature: 0–60°C to balance reaction rate and stereochemical integrity.
- Catalysts: Chiral auxiliaries (e.g., BINOL derivatives) may enhance enantiomeric excess .
- Purification: HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for racemate resolution .
How can enantiomeric purity be validated, and what analytical methods resolve data contradictions?
Advanced Research Focus
Validation Methods :
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane:isopropanol (90:10) .
- Circular Dichroism (CD) : Correlates optical activity with absolute configuration, resolving ambiguities from NMR or X-ray crystallography .
Contradiction Analysis : - Discrepancies in optical rotation values may arise from residual solvents. Use high-vacuum drying and Karl Fischer titration to confirm solvent-free samples .
- Conflicting NMR shifts (e.g., hydroxymethyl protons) can be resolved by variable-temperature NMR to account for dynamic stereochemistry .
What reaction mechanisms govern the compound’s stability under acidic/basic conditions?
Advanced Research Focus
Mechanistic Insights :
- Acidic Conditions : Protonation of the pyrrolidine nitrogen destabilizes the ring, leading to potential ring-opening via retro-aza-Michael addition. Stability is pH-dependent (optimal pH 4–6) .
- Basic Conditions : Hydroxymethyl group oxidation may occur, forming ketones or carboxylic acids. Sodium borohydride quenching post-reaction minimizes degradation .
Experimental Design : - Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products. Use deuterated solvents (D₂O/CD₃OD) for mechanistic NMR studies .
How does stereochemistry influence biological activity, and how can this be tested?
Advanced Research Focus
Structure-Activity Relationship (SAR) :
- The (3R,4R) configuration enhances binding to enzymes (e.g., kinases) due to spatial alignment of the hydroxymethyl and benzyl groups .
Testing Methodology : - Molecular Docking : Simulate interactions with target proteins (e.g., PDB: 2HZI) using software like AutoDock Vina. Compare binding energies of enantiomers .
- In Vitro Assays : Use enantiopure samples in enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) to validate computational predictions .
What computational tools predict physicochemical properties relevant to drug design?
Advanced Research Focus
Key Tools and Outputs :
- logP Prediction : Use SwissADME or Molinspiration to estimate hydrophobicity (experimental logP ~1.1 ).
- pKa Calculation : ACD/Labs or MarvinSuite predicts basicity (pKa ~9.2 for pyrrolidine nitrogen) .
- Solubility : COSMO-RS simulations align with experimental solubility in DMSO >100 mg/mL .
Validation : Cross-reference computed data with experimental DSC (melting point ~95°C) and Karl Fischer titrations .
How can the compound serve as a chiral building block in asymmetric synthesis?
Basic Research Focus
Applications :
- Ligand Design : Coordinate with transition metals (e.g., Ru or Pd) for asymmetric hydrogenation or cross-coupling reactions .
- Peptide Mimetics : Incorporate into pseudopeptides via hydroxymethyl group functionalization (e.g., esterification with Fmoc-protected amino acids) .
Methodology : - Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during coupling reactions to prevent side reactions .
What strategies mitigate racemization during derivatization?
Advanced Research Focus
Racemization Pathways :
- Base-induced epimerization at C3/C4 via enolate formation.
Mitigation Strategies : - Low-temperature reactions (−20°C) with mild bases (e.g., K₂CO₃ vs. NaOH) .
- Use of bulky protecting groups (e.g., Boc) to sterically hinder stereochemical inversion .
What are the compound’s key spectroscopic identifiers?
Basic Research Focus
NMR (DMSO-d₆) :
- δ 1.2–1.4 ppm (d, J = 6.5 Hz, CH₃), δ 3.6–3.8 ppm (m, CH₂OH), δ 7.2–7.4 ppm (m, benzyl aromatic protons) .
IR (KBr) : - Broad peak ~3300 cm⁻¹ (OH stretch), 1600 cm⁻¹ (C=N stretch from pyrrolidine) .
Table 1: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 207.29 g/mol | |
| Hydrogen Bond Donors | 2 (OH groups) | |
| Topological Polar SA | 32.3 Ų | |
| Enantiomeric Excess | >99% (via Chiralpak IA-HPLC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
